N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 869071-82-9
Cat. No.: VC5473769
Molecular Formula: C18H23F2N3O5S
Molecular Weight: 431.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869071-82-9 |
|---|---|
| Molecular Formula | C18H23F2N3O5S |
| Molecular Weight | 431.45 |
| IUPAC Name | N'-cyclopentyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C18H23F2N3O5S/c19-12-6-7-14(20)15(10-12)29(26,27)23-8-3-9-28-16(23)11-21-17(24)18(25)22-13-4-1-2-5-13/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,24)(H,22,25) |
| Standard InChI Key | IXCNLQGWHHENTD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure integrates three distinct functional groups:
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Cyclopentyl Group: A five-membered aliphatic ring providing steric bulk and influencing lipophilicity.
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1,3-Oxazinan Ring: A six-membered heterocycle containing oxygen and nitrogen atoms, which serves as a conformational scaffold.
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2,5-Difluorobenzenesulfonyl Moiety: An electron-deficient aromatic system with fluorine substituents enhancing metabolic stability and binding specificity.
These groups collectively contribute to a molecular weight of 431.45 g/mol and the formula C₁₈H₂₃F₂N₃O₅S.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 869071-82-9 |
| Molecular Formula | C₁₈H₂₃F₂N₃O₅S |
| Molecular Weight | 431.45 g/mol |
| IUPAC Name | N-Cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
Stereochemical Considerations
The 1,3-oxazinan ring adopts a chair conformation, with the sulfonyl group at the 3-position introducing axial chirality. Fluorine atoms at the 2- and 5-positions of the benzenesulfonyl group create an asymmetric electronic environment, potentially influencing intermolecular interactions.
Synthesis and Preparation
Key Synthetic Routes
The synthesis involves a multi-step sequence optimized for yield and purity:
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Oxazinan Ring Formation: Cyclocondensation of a β-amino alcohol with formaldehyde under acidic conditions generates the 1,3-oxazinan core.
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Sulfonylation: Reaction with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group.
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Amide Coupling: A carbodiimide-mediated coupling links the cyclopentylamine and ethanediamide segments.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazinan Formation | β-Amino alcohol, HCHO, HCl | 65–70 |
| Sulfonylation | 2,5-DFBS-Cl, Et₃N, DCM | 80–85 |
| Amide Coupling | EDC, HOBt, DMF | 75–78 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane), with final characterization by ¹H/¹³C NMR, HRMS, and HPLC (>98% purity).
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The sulfonyl group is resistant to oxidation, but the oxazinan ring undergoes epoxidation at the C4-C5 position under peracid conditions.
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Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the oxazinan ring to a piperidine derivative, altering conformational dynamics.
Nucleophilic Substitution
The difluorobenzenesulfonyl moiety participates in SNAr reactions with amines or thiols at the 4-position, enabling derivatization for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary assays indicate inhibition of serine proteases (e.g., trypsin-like enzymes) via covalent modification of the active-site serine residue. The sulfonyl group acts as a leaving group, facilitating acyl-enzyme intermediate formation.
Cellular Permeability
LogP calculations (2.8) and Caco-2 assays suggest moderate blood-brain barrier penetration, positioning the compound as a candidate for CNS-targeted therapies.
Research Applications
Medicinal Chemistry
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Anticoagulant Development: Structural analogs are being explored as alternatives to dabigatran for thrombin inhibition.
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Neuroinflammatory Targets: Modulating microglial protease activity in Alzheimer’s models.
Materials Science
The sulfonyl group’s electron-withdrawing properties enhance thermal stability in polyamide composites (Tₘ = 220°C).
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